molecular formula C21H13BrN2O5 B15153397 methyl 8-(1H-benzimidazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate

methyl 8-(1H-benzimidazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate

Cat. No.: B15153397
M. Wt: 453.2 g/mol
InChI Key: WBTYIDDZPXHVCV-UHFFFAOYSA-N
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Description

METHYL 8-(1H-1,3-BENZODIAZOL-2-YL)-5-BROMO-2-METHYL-7-OXOFURO[3,2-F]CHROMENE-1-CARBOXYLATE is a complex organic compound that features a unique combination of benzodiazole, bromine, and furochromene moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 8-(1H-1,3-BENZODIAZOL-2-YL)-5-BROMO-2-METHYL-7-OXOFURO[3,2-F]CHROMENE-1-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole moiety, followed by the introduction of the bromine atom and the furochromene ring system. The final step involves the esterification of the carboxylate group. Common reagents used in these reactions include brominating agents, such as N-bromosuccinimide (NBS), and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 8-(1H-1,3-BENZODIAZOL-2-YL)-5-BROMO-2-METHYL-7-OXOFURO[3,2-F]CHROMENE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

METHYL 8-(1H-1,3-BENZODIAZOL-2-YL)-5-BROMO-2-METHYL-7-OXOFURO[3,2-F]CHROMENE-1-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 8-(1H-1,3-BENZODIAZOL-2-YL)-5-BROMO-2-METHYL-7-OXOFURO[3,2-F]CHROMENE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzodiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and furochromene ring system may also contribute to the compound’s biological effects by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole derivatives: Compounds like benzimidazole and benzoxazole share structural similarities with the benzodiazole moiety.

    Furochromene derivatives: Compounds such as furocoumarins and furoquinolines have similar ring systems.

Uniqueness

METHYL 8-(1H-1,3-BENZODIAZOL-2-YL)-5-BROMO-2-METHYL-7-OXOFURO[3,2-F]CHROMENE-1-CARBOXYLATE is unique due to its combination of benzodiazole, bromine, and furochromene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H13BrN2O5

Molecular Weight

453.2 g/mol

IUPAC Name

methyl 8-(1H-benzimidazol-2-yl)-5-bromo-2-methyl-7-oxofuro[3,2-f]chromene-1-carboxylate

InChI

InChI=1S/C21H13BrN2O5/c1-9-16(21(26)27-2)17-10-7-11(19-23-13-5-3-4-6-14(13)24-19)20(25)29-18(10)12(22)8-15(17)28-9/h3-8H,1-2H3,(H,23,24)

InChI Key

WBTYIDDZPXHVCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C3C=C(C(=O)OC3=C(C=C2O1)Br)C4=NC5=CC=CC=C5N4)C(=O)OC

Origin of Product

United States

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